

# Independent Verification of Upadacitinib (UP163) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis and comparison of the published research findings for Upadacitinib, a selective Janus kinase (JAK) inhibitor. The information presented is collated from peer-reviewed clinical trial data to support independent verification and further research.

## Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. [1][2][3] This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammatory and autoimmune diseases.[4][5] By competitively binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] This, in turn, prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of proinflammatory genes.[2][4] The selectivity of Upadacitinib for JAK1 over other JAK isoforms, such as JAK2, JAK3, and TYK2, has been demonstrated in enzymatic assays.[2]





Click to download full resolution via product page

Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.



# Clinical Efficacy in Rheumatoid Arthritis: The SELECT Program

The efficacy and safety of Upadacitinib in adults with moderately to severely active rheumatoid arthritis have been extensively studied in the Phase 3 SELECT clinical trial program.

### Comparative Efficacy: Upadacitinib vs. Adalimumab (SELECT-COMPARE)

The SELECT-COMPARE trial was a pivotal study that evaluated Upadacitinib in patients with an inadequate response to methotrexate.[6][7][8]

Experimental Protocol: SELECT-COMPARE

- Design: A Phase 3, randomized, double-blind, placebo- and active-controlled study.[7][9]
- Participants: Adult patients with moderate to severe rheumatoid arthritis on a stable background dose of methotrexate.[6][7]
- · Arms:
  - Upadacitinib (15 mg once daily) + Methotrexate
  - Adalimumab (40 mg every other week) + Methotrexate
  - Placebo + Methotrexate[7]
- Primary Endpoints (at Week 12):
  - Achievement of ACR20 response (a 20% improvement in the American College of Rheumatology criteria).[7][10]
  - Clinical remission based on the Disease Activity Score 28 using C-reactive protein (DAS28-CRP < 2.6).[7][10]</li>

Quantitative Data Summary: SELECT-COMPARE Efficacy at Week 12



| Efficacy Outcome                          | Upadacitinib 15 mg<br>+ MTX | Adalimumab 40 mg<br>+ MTX | Placebo + MTX |
|-------------------------------------------|-----------------------------|---------------------------|---------------|
| ACR20 Response                            | 71%[7][10]                  | 63%[7]                    | 36%[7][10]    |
| ACR50 Response                            | 45%[7][10]                  | 29%[7][10]                | 15%           |
| ACR70 Response                            | 25%[7]                      | 13%[7]                    | 5%[7]         |
| Clinical Remission<br>(DAS28-CRP < 2.6)   | 29%[7][10]                  | 18%[7]                    | 6%[7]         |
| Low Disease Activity<br>(DAS28-CRP ≤ 3.2) | 45%[7]                      | 29%[7]                    | 14%[7]        |

#### MTX = Methotrexate

Five-year data from the SELECT-COMPARE trial demonstrated that the clinical superiority of Upadacitinib over Adalimumab was maintained, with a consistent safety profile.[6][9] Furthermore, Upadacitinib significantly inhibited radiographic progression compared to placebo at week 26.[10]

## Comparative Efficacy: Upadacitinib vs. Tofacitinib (Indirect Comparison)

A matching-adjusted indirect comparison (MAIC) was conducted to compare the efficacy of Upadacitinib with another JAK inhibitor, Tofacitinib.[11][12]

Experimental Protocol: Matching-Adjusted Indirect Comparison

- Data Sources: Patient-level data from the SELECT-MONOTHERAPY and SELECT-COMPARE trials for Upadacitinib were compared against published data from the ORAL Standard and ORAL Strategy trials for Tofacitinib.[12]
- Methodology: A statistical re-weighting of the Upadacitinib trial populations was performed to match the baseline characteristics of the Tofacitinib trial populations, allowing for an indirect comparison of treatment effects.[12]

Quantitative Data Summary: Indirect Comparison at 3 and 6 Months



- At 3 months: Upadacitinib monotherapy was associated with a significantly higher ACR70 response rate compared to Tofacitinib plus methotrexate.[11][12][13] Upadacitinib plus methotrexate was associated with a higher ACR50 response compared to Tofacitinib plus methotrexate.[12]
- At 6 months: Upadacitinib plus methotrexate was associated with significantly greater improvements in clinical remission (SDAI, CDAI, and DAS28-ESR) compared to Tofacitinib plus methotrexate.[11][12][13]

## **Experimental Workflow: A Typical Phase 3 Rheumatoid Arthritis Trial**

The following diagram illustrates the general workflow for a patient participating in a pivotal Phase 3 clinical trial for rheumatoid arthritis, such as SELECT-COMPARE.





Click to download full resolution via product page

Caption: Generalized experimental workflow for a Phase 3 rheumatoid arthritis clinical trial.

### Safety and Tolerability

The safety profile of Upadacitinib has been consistently characterized across numerous clinical trials.[14] In the SELECT-COMPARE study, rates of adverse events and serious infections were generally similar between the Upadacitinib and Adalimumab groups, and higher than in the placebo group.[8] A numerically higher incidence of herpes zoster was observed with



Upadacitinib compared to Adalimumab.[8][9] Importantly, long-term data have not revealed any new safety signals.[9] A network meta-analysis of nine randomized controlled trials concluded that Upadacitinib was not linked to a significant increase in the risk of serious adverse events.

[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rheumatv.com [rheumatv.com]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 4. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Upadacitinib Proves Superiority to Adalimumab in Phase 3 RA Study The Rheumatologist [the-rheumatologist.org]
- 8. SELECT-COMPARE Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 9. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study -PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis | springermedizin.de [springermedizin.de]



- 14. mdpi.com [mdpi.com]
- 15. Comparison of the efficacy and safety of tofacitinib and upadacitinib in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Upadacitinib (UP163) Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3543507#independent-verification-of-published-up163-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com